5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a methylbenzyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system.
Introduction of the chloro group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclopropyl group: Cyclopropylation can be achieved through reactions with cyclopropyl halides in the presence of a base.
Addition of the methylbenzyl group: This step involves alkylation reactions using 4-methylbenzyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, as well as its structure-activity relationships (SAR).
- Molecular Formula : CHClNO
- Molecular Weight : 355.83 g/mol
- CAS Number : 1011397-37-7
Anti-inflammatory Properties
Recent studies have highlighted the compound's anti-inflammatory activity, particularly its inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that the compound exhibits significant inhibitory effects on COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.
Compound | IC (μM) COX-1 | IC (μM) COX-2 |
---|---|---|
5-Chloro-6-cyclopropyl... | 19.45 ± 0.07 | 31.4 ± 0.12 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The compound's IC values indicate a promising potential for developing anti-inflammatory drugs targeting COX pathways .
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has been associated with anticancer properties. Compounds derived from this scaffold have shown potent inhibition against various cancer cell lines, including HeLa and HCT116. Notably, studies demonstrated that derivatives of this compound exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Compound | IC (μM) CDK2 | IC (μM) CDK9 |
---|---|---|
Pyrazolo derivative | 0.36 | 1.8 |
These findings suggest that modifications to the pyrazolo structure can enhance selectivity and potency against specific cancer targets .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
E. coli | 32 |
K. pneumoniae | 28 |
F. oxysporum | 25 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Chlorine Substitution : The presence of chlorine at position 5 enhances anti-inflammatory activity.
- Cyclopropyl Group : The cyclopropyl moiety contributes to the overall lipophilicity and may affect binding interactions with biological targets.
- Aromatic Substituents : The incorporation of aromatic groups such as the 4-methylbenzyl increases the selectivity towards specific enzymes like CDK2.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Models : Animal models have shown that administration of this compound results in reduced inflammation markers and tumor growth inhibition.
- Combination Therapies : Studies indicate that combining this compound with existing anti-inflammatory drugs may enhance therapeutic efficacy while reducing side effects.
Properties
IUPAC Name |
5-chloro-6-cyclopropyl-3-methyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-10-3-5-12(6-4-10)9-23-18-14(11(2)22-23)15(19(24)25)16(20)17(21-18)13-7-8-13/h3-6,13H,7-9H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFJNUXYQPBHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC(=C(C(=C3C(=N2)C)C(=O)O)Cl)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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